molecular formula C8H8Cl2O2 B13972158 Cyclohex-4-ene-1,2-dicarbonyl dichloride CAS No. 52890-05-8

Cyclohex-4-ene-1,2-dicarbonyl dichloride

Cat. No.: B13972158
CAS No.: 52890-05-8
M. Wt: 207.05 g/mol
InChI Key: MBKDZSVQKQTAGV-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of cyclohexene, featuring two carbonyl chloride groups attached to the 1 and 2 positions of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohex-4-ene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclohex-4-ene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:

Cyclohex-4-ene-1,2-dicarboxylic acid+2SOCl2Cyclohex-4-ene-1,2-dicarbonyl dichloride+2SO2+2HCl\text{Cyclohex-4-ene-1,2-dicarboxylic acid} + 2 \text{SOCl}_2 \rightarrow \text{this compound} + 2 \text{SO}_2 + 2 \text{HCl} Cyclohex-4-ene-1,2-dicarboxylic acid+2SOCl2​→Cyclohex-4-ene-1,2-dicarbonyl dichloride+2SO2​+2HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Common Reagents and Conditions

    Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.

    Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.

    Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.

Scientific Research Applications

Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-4-ene-1,2-dicarboxylic acid: The parent compound, which lacks the carbonyl chloride groups.

    Cyclohex-4-ene-1,2-dicarboxylic anhydride: A related compound with an anhydride functional group instead of carbonyl chlorides.

    Cyclohex-4-ene-1,2-dicarboxylic diester: Derivatives where the carbonyl chloride groups are replaced with ester groups.

Uniqueness

Cyclohex-4-ene-1,2-dicarbonyl dichloride is unique due to its dual carbonyl chloride functionalities, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a diverse array of compounds with tailored properties.

Properties

CAS No.

52890-05-8

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

cyclohex-4-ene-1,2-dicarbonyl chloride

InChI

InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2

InChI Key

MBKDZSVQKQTAGV-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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